N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound featuring a cyclopentane ring, a thiophene ring, and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the thiophene ring, and the attachment of the oxane ring. Common synthetic routes may involve:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions using appropriate precursors and catalysts.
Introduction of the Thiophene Ring: This step may involve the use of thiophene derivatives and coupling reactions such as Suzuki–Miyaura coupling.
Attachment of the Oxane Ring: This can be done through nucleophilic substitution reactions involving oxane derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide.
Cyclopentane Derivatives: Compounds with a cyclopentane ring, such as cyclopentanecarboxamide.
Oxane Derivatives: Compounds featuring the oxane ring, such as tetrahydropyran-2-carboxamide.
Uniqueness
N-[2-(oxan-4-ylsulfanyl)ethyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the oxane ring linked to the thiophene and cyclopentane rings through a sulfanyl group is particularly noteworthy.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S2/c19-16(18-9-13-21-14-5-10-20-11-6-14)17(7-1-2-8-17)15-4-3-12-22-15/h3-4,12,14H,1-2,5-11,13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYASLBQNHWRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCSC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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